molecular formula C17H8Cl2F3N3O B2923637 2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439095-81-5

2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

货号: B2923637
CAS 编号: 439095-81-5
分子量: 398.17
InChI 键: DNXXYZWLJIVJHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a structurally complex heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 5, and 5. The 3,4-dichlorophenyl group at position 2, the furan-2-yl moiety at position 5, and the trifluoromethyl group at position 7 confer unique electronic and steric properties to the molecule. These substituents are strategically selected to modulate solubility, bioavailability, and target-binding affinity, making the compound a candidate for pharmaceutical and agrochemical applications .

The synthesis of this compound likely involves sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one serves as a versatile intermediate for introducing substituents via Suzuki–Miyaura cross-coupling (for aryl/heteroaryl groups at C-3) and nucleophilic aromatic substitution (SNAr) at C-5 . The trifluoromethyl group at C-7 is introduced early in the synthesis, often via fluorinated alkynes or trifluoromethylation reagents, to exploit its electron-withdrawing effects for subsequent reactivity .

属性

IUPAC Name

2-(3,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2F3N3O/c18-10-4-3-9(6-11(10)19)12-8-16-23-13(14-2-1-5-26-14)7-15(17(20,21)22)25(16)24-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXXYZWLJIVJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step often involves the condensation of the pyrazole intermediate with appropriate reagents such as formamide or its derivatives.

    Introduction of substituents: The dichlorophenyl, furan-2-yl, and trifluoromethyl groups can be introduced through various substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

化学反应分析

Types of Reactions

2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups.

科学研究应用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

相似化合物的比较

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, with structural variations at C-2, C-3, C-5, and C-7 significantly influencing physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Properties/Findings Reference
Target Compound : 2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine C-2: 3,4-Dichlorophenyl; C-5: Furan-2-yl; C-7: CF₃ High lipophilicity due to CF₃ and dichlorophenyl; potential for CNS penetration. Furan enhances π-π stacking.
5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C-2: COOH; C-5: 3,4-Dichlorophenyl; C-7: CF₃ Carboxylic acid improves aqueous solubility; reduced membrane permeability compared to target.
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile C-3: CN; C-5: Furan-2-yl; C-7: CF₃ Nitrile group enhances metabolic stability; moderate MAO-B inhibition (IC₅₀ = 12 µM).
3-(Dibenzo[b,d]thiophen-4-yl)-5-[N-(4-methoxybenzyl)amino]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine C-3: Dibenzothiophene; C-5: Substituted amine Bulky dibenzothiophene improves selectivity for kinase targets; amine enhances H-bonding.
7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine C-2: 3,4-Dimethoxyphenyl; C-5: CH₃; C-7: Cl Chlorine at C-7 increases electrophilicity; dimethoxy groups enhance solubility.

Key Observations :

Substituent Effects at C-2 :

  • The 3,4-dichlorophenyl group in the target compound contributes to high lipophilicity (logP ≈ 4.2), favoring blood-brain barrier penetration, whereas carboxylic acid derivatives (e.g., ) exhibit lower logP values (~2.5) but improved solubility.
  • 3,4-Dimethoxyphenyl substituents (e.g., ) balance lipophilicity and solubility, making them suitable for peripheral targets.

Heterocyclic Moieties at C-5 :

  • The furan-2-yl group in the target compound provides π-π stacking interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
  • Pyridin-3-yl or naphthalen-2-yl substituents (e.g., ) enhance steric bulk, improving selectivity but reducing metabolic stability.

Trifluoromethyl Group at C-7 :

  • The CF₃ group is critical for electronic modulation, stabilizing the pyrazolo[1,5-a]pyrimidine core and enhancing binding to hydrophobic pockets. This substituent is a common feature in compounds targeting MAO-B and inflammatory pathways .

Biological Activity Trends :

  • Compounds with electron-withdrawing groups (CF₃, Cl) at C-7 show higher inhibitory potency against enzymes like MAO-B compared to unsubstituted analogs .
  • Polar substituents (COOH, CN) at C-2 or C-3 improve solubility but may reduce cellular uptake .

生物活性

The compound 2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is recognized for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H12Cl2F3N3OC_{17}H_{12}Cl_2F_3N_3O with a molecular weight of 398.17 g/mol. The structure includes a 3,4-dichlorophenyl group, a furan ring, and a trifluoromethyl substituent. These structural features contribute to its unique chemical reactivity and biological interactions.

Pharmacological Activities

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities:

  • Anticancer Activity : Several studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, a study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited significant growth inhibition against various cancer types, including breast and lung cancer cells .
  • Kinase Inhibition : The compound's structure suggests potential activity as a kinase inhibitor. Kinases are crucial in cell signaling pathways and are often targeted in cancer therapy. Preliminary data indicate that this compound may selectively inhibit specific kinases involved in tumor proliferation.
  • Anti-inflammatory Effects : Pyrazolo[1,5-a]pyrimidines have been reported to possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation, such as rheumatoid arthritis or other autoimmune diseases .

The mechanisms through which 2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzyme Activity : The presence of the trifluoromethyl group may enhance the compound's ability to interact with enzyme active sites, leading to inhibition of key metabolic pathways in cancer cells.
  • Modulation of Signaling Pathways : By affecting specific signaling pathways, this compound may alter cellular responses to growth factors or cytokines, thereby influencing cell proliferation and survival.

Research Findings and Case Studies

A variety of studies have focused on the biological activity of pyrazolo[1,5-a]pyrimidines:

Study FocusFindingsReference
Anticancer ActivitySignificant growth inhibition in breast cancer cell lines (GI50 values around 10 µM)
Kinase InhibitionSelective inhibition observed on specific kinases critical for tumor growth
Anti-inflammatory EffectsDemonstrated reduction in inflammatory markers in vitro

常见问题

Q. What are the standard synthetic routes for preparing 2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via condensation reactions. For example, heating 4-(3,4-dichlorophenyl)-3-substituted-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione at 433–458 K for 2.5 hours under inert conditions yields the target molecule. Recrystallization from methanol or ethanol/acetone mixtures (1:1) improves purity . Key parameters include stoichiometric ratios (e.g., 1:1.1 for amine:trifluorodione) and temperature control to avoid side products.

Q. How is the molecular structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters such as bond lengths (e.g., C–C ≈ 1.35–1.48 Å), bond angles (e.g., C–N–C ≈ 117–123°), and dihedral angles between aromatic rings (e.g., 7.97° for fluorophenyl vs. phenyl) confirm stereoelectronic properties. H-atom positions are constrained geometrically, and Friedel pairs are merged during refinement to improve accuracy .

Q. What spectroscopic techniques are used for characterization?

  • 1H/13C NMR : Peaks for trifluoromethyl (δ ~110–125 ppm in 13C) and furan protons (δ ~6.5–7.5 ppm in 1H) are diagnostic.
  • IR : Stretching vibrations for C–F (~1200 cm⁻¹) and C–Cl (~750 cm⁻¹) confirm substituents.
  • MS : Molecular ion peaks (e.g., m/z ≈ 440–502) validate the molecular formula .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with bulky substituents?

Use microwave-assisted Suzuki-Miyaura cross-coupling to functionalize the pyrazolo[1,5-a]pyrimidine core. For example, coupling 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl boronic acids under Pd/XPhos catalysis achieves >90% yield. Activate lactam C–O bonds with PyBroP to enable sequential C-5 arylation . Statistical optimization (e.g., Design of Experiments) identifies critical factors like catalyst loading (5–10 mol%) and solvent polarity (dioxane > DMF).

Q. How do structural modifications influence biological activity?

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP ≈ 3.5–4.0), critical for blood-brain barrier penetration in neuropharmacological studies .
  • Furan vs. phenyl substitution : Furan’s electron-rich π-system improves binding to enzymes like monoamine oxidase B (IC50 ~5–10 µM) but reduces solubility .
  • Dihedral angles : A smaller angle (<10°) between dichlorophenyl and furan rings correlates with stronger van der Waals interactions in enzyme pockets .

Q. How to resolve discrepancies in bioactivity data across studies?

  • Validate assays : Use orthogonal methods (e.g., fluorescence polarization + SPR) to confirm enzyme inhibition.
  • Control crystallographic parameters : Ensure consistent Z′ values (molecules per unit cell) and refinement protocols (e.g., R-factor <0.06) to avoid artifacts in structure-activity relationships .
  • Statistical analysis : Apply ANOVA to compare IC50 values from multiple trials, accounting for batch effects in compound purity .

Q. What strategies mitigate debromination during cross-coupling reactions?

  • Tandem catalysts : XPhosPdG2/XPhos suppresses debromination by stabilizing Pd intermediates.
  • Low-temperature quenching : Halt reactions at 50% conversion to isolate intermediates before side reactions dominate.
  • Additives : KI (1 equiv) traps free bromide, shifting equilibrium toward coupling .

Methodological Guidance

Purification protocols for polar derivatives

  • HPLC : Use C18 columns with acetonitrile/water (70:30) + 0.1% TFA. Retention times vary by substituent (e.g., 8–12 min for trifluoromethyl analogs).
  • Crystallization : Ethanol/ethyl acetate (1:1) achieves >99% purity for SC-XRD studies. Slow evaporation at 4°C minimizes lattice defects .

Handling hygroscopic intermediates

  • Store under argon with molecular sieves (3Å).
  • Use anhydrous solvents (e.g., dioxane) for reactions.
  • Monitor water content via Karl Fischer titration (<50 ppm) .

Evaluating enzyme inhibition mechanisms

  • Kinetic assays : Measure kcat/KM with varying substrate concentrations (0.1–10× KM).
  • Docking studies : Use AutoDock Vina to model interactions (e.g., H-bonding with Asp168 in MAO-B). Validate with mutagenesis (e.g., D168A reduces binding ΔG by ~3 kcal/mol) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。